molecular formula C12H13N3OS B7572094 N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B7572094
M. Wt: 247.32 g/mol
InChI Key: BBVRASIWUNXIHA-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, also known as TPC, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. TPC has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for further research.

Mechanism of Action

N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide works by inhibiting the activity of CK2, which is a protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition by N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide leads to the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide inhibits the activity of CK2, which leads to the inhibition of cell proliferation and survival. Physiologically, N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is its unique chemical structure, which makes it a potential candidate for further research. N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has also been shown to have promising results in preclinical studies, which make it a potential candidate for clinical trials. However, one of the limitations of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is its low solubility, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. One potential direction is the evaluation of its efficacy in clinical trials for the treatment of various diseases such as cancer and inflammatory diseases. Another potential direction is the development of more potent and selective inhibitors of CK2 based on the chemical structure of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. Additionally, the elucidation of the molecular mechanisms of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide's action may lead to the development of new therapies for various diseases.

Synthesis Methods

N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-bromothiophene with sodium hydride in dimethylformamide to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide to form N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-12(13-7-8-3-2-6-17-8)11-9-4-1-5-10(9)14-15-11/h2-3,6H,1,4-5,7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVRASIWUNXIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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